molecular formula C12H19NO2 B14344497 4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one CAS No. 104502-51-4

4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one

Cat. No.: B14344497
CAS No.: 104502-51-4
M. Wt: 209.28 g/mol
InChI Key: UUKOTPYVEHCTOA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one is a heterocyclic organic compound that features a furan ring substituted with a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one typically involves the reaction of a furan derivative with a piperidine derivative under specific conditions. One common method involves the alkylation of 4,5-dimethylfuran with piperidin-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted furan derivatives, alcohols, and other heterocyclic compounds.

Scientific Research Applications

4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one exerts its effects involves its interaction with specific molecular targets. The piperidinylmethyl group can interact with enzymes or receptors, modulating their activity. The furan ring may also participate in electron transfer processes, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylfuran: Lacks the piperidinylmethyl group, making it less versatile in biological applications.

    Piperidin-1-ylmethyl derivatives: These compounds have similar structural features but may differ in their reactivity and applications.

Uniqueness

4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one is unique due to the combination of the furan ring and the piperidinylmethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104502-51-4

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4,5-dimethyl-5-(piperidin-1-ylmethyl)furan-2-one

InChI

InChI=1S/C12H19NO2/c1-10-8-11(14)15-12(10,2)9-13-6-4-3-5-7-13/h8H,3-7,9H2,1-2H3

InChI Key

UUKOTPYVEHCTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC1(C)CN2CCCCC2

Origin of Product

United States

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